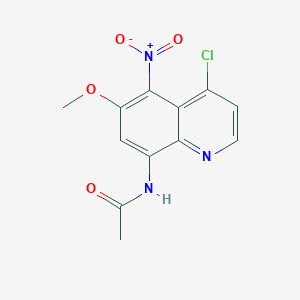
3-(3,4-Dimethoxyphenyl)-2-(methylamino)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dimethoxyphenyl)-2-(methylamino)propanenitrile, also known as DMAP, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. DMAP belongs to the class of nitrile-containing compounds and has a molecular weight of 243.29 g/mol.
Mecanismo De Acción
The exact mechanism of action of 3-(3,4-Dimethoxyphenyl)-2-(methylamino)propanenitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 3-(3,4-Dimethoxyphenyl)-2-(methylamino)propanenitrile has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been shown to bind to the nicotinic acetylcholine receptor, which is involved in cognitive function.
Biochemical and Physiological Effects:
3-(3,4-Dimethoxyphenyl)-2-(methylamino)propanenitrile has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in a number of diseases, including cancer, Alzheimer's disease, and cardiovascular disease. 3-(3,4-Dimethoxyphenyl)-2-(methylamino)propanenitrile has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(3,4-Dimethoxyphenyl)-2-(methylamino)propanenitrile in lab experiments is that it is relatively easy to synthesize and purify. It also exhibits a wide range of biological activities, which makes it useful for investigating a variety of diseases and conditions. However, one limitation of using 3-(3,4-Dimethoxyphenyl)-2-(methylamino)propanenitrile is that its exact mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways or receptors.
Direcciones Futuras
There are a number of future directions for research on 3-(3,4-Dimethoxyphenyl)-2-(methylamino)propanenitrile. One area of interest is its potential use in the treatment of Alzheimer's disease. 3-(3,4-Dimethoxyphenyl)-2-(methylamino)propanenitrile has been shown to bind to the nicotinic acetylcholine receptor, which is involved in cognitive function, and may have neuroprotective effects. Another area of interest is its potential use in the treatment of cancer. 3-(3,4-Dimethoxyphenyl)-2-(methylamino)propanenitrile has been shown to exhibit anticancer properties, and may be useful in the development of new cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of 3-(3,4-Dimethoxyphenyl)-2-(methylamino)propanenitrile, which may lead to the development of more targeted and effective treatments.
Métodos De Síntesis
3-(3,4-Dimethoxyphenyl)-2-(methylamino)propanenitrile can be synthesized using a variety of methods, including the reaction of 3,4-dimethoxybenzaldehyde with methylamine and cyanide ion. The reaction is carried out in the presence of a catalyst such as acetic acid or sodium acetate. The resulting product is then purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
3-(3,4-Dimethoxyphenyl)-2-(methylamino)propanenitrile has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 3-(3,4-Dimethoxyphenyl)-2-(methylamino)propanenitrile has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease.
Propiedades
Nombre del producto |
3-(3,4-Dimethoxyphenyl)-2-(methylamino)propanenitrile |
|---|---|
Fórmula molecular |
C12H16N2O2 |
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
3-(3,4-dimethoxyphenyl)-2-(methylamino)propanenitrile |
InChI |
InChI=1S/C12H16N2O2/c1-14-10(8-13)6-9-4-5-11(15-2)12(7-9)16-3/h4-5,7,10,14H,6H2,1-3H3 |
Clave InChI |
SGTNFUAYDJGNEP-UHFFFAOYSA-N |
SMILES |
CNC(CC1=CC(=C(C=C1)OC)OC)C#N |
SMILES canónico |
CNC(CC1=CC(=C(C=C1)OC)OC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-amino-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetate](/img/structure/B303285.png)
![5-[({5-Nitro-6-methoxy-8-quinolinyl}amino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B303288.png)


![2-[2-(3-chlorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B303294.png)

![3-amino-1H-benzo[g]quinoxalin-2-one](/img/structure/B303297.png)



![2-[1,1'-Biphenyl]-4-yl-4-chloro-5-phenyl-1,3-oxazole](/img/structure/B303303.png)


